molecular formula C18H11N5O2 B15079067 4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid CAS No. 300732-22-3

4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid

Cat. No.: B15079067
CAS No.: 300732-22-3
M. Wt: 329.3 g/mol
InChI Key: IYEGONGDMXONML-UHFFFAOYSA-N
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Description

4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid (CAS 300732-22-3) is a heterocyclic compound featuring a pyrrolo[3,2-b]quinoxaline core fused to a benzoic acid moiety. The pyrroloquinoxaline scaffold is substituted at the 2-position with an amino group (-NH₂) and at the 3-position with a cyano group (-CN).

Properties

CAS No.

300732-22-3

Molecular Formula

C18H11N5O2

Molecular Weight

329.3 g/mol

IUPAC Name

4-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid

InChI

InChI=1S/C18H11N5O2/c19-9-12-15-17(22-14-4-2-1-3-13(14)21-15)23(16(12)20)11-7-5-10(6-8-11)18(24)25/h1-8H,20H2,(H,24,25)

InChI Key

IYEGONGDMXONML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)C(=O)O)N)C#N

solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-AMINO-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-1-YL)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2-AMINO-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-1-YL)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce amine or aldehyde derivatives.

Scientific Research Applications

4-(2-AMINO-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-1-YL)BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-AMINO-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-1-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting cellular processes. The exact pathways depend on the specific biological context but often involve disruption of signaling pathways critical for cell growth and survival .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features

The compound is compared to two structurally related derivatives (Table 1):

Table 1: Comparative Analysis of Structural Analogs

Compound Core Structure Substituents Functional Groups Molecular Weight
4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid (CAS 300732-22-3) Pyrrolo[3,2-b]quinoxaline 2-amino, 3-cyano, 1-yl benzoic acid -COOH, -NH₂, -CN ~393 g/mol (estimated)
Methyl 4-[(E)-{[3-(allylcarbamoyl)-2-amino-1H-pyrrolo[2,3-b]quinoxalin-1-yl]imino}methyl]benzoate [] Pyrrolo[2,3-b]quinoxaline 3-allylcarbamoyl, 2-amino, imino-methyl, methyl ester -COOCH₃, -NH₂, -CONHCH₂CH=CH₂ 428.45 g/mol
4-[[3-(Thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid [] Quinoxaline 3-thiophene sulfonylamino, 2-amino linkage to benzoic acid -COOH, -SO₂NH(C₄H₃S) ~455 g/mol (estimated)

Detailed Analysis

Core Structure Differences
  • Pyrroloquinoxaline vs. Quinoxaline: The main compound and ’s derivative share a pyrroloquinoxaline core but differ in ring fusion (pyrrolo[3,2-b] vs. pyrrolo[2,3-b]), altering substituent positions. ’s compound lacks the fused pyrrole ring, reducing π-conjugation and electron deficiency compared to the main compound .
Functional Group Impact
  • Solubility : The main compound’s free carboxylic acid (-COOH) enhances aqueous solubility, whereas ’s methyl ester (-COOCH₃) is more lipophilic, favoring membrane permeability. ’s thiophene sulfonyl group (-SO₂NH-) introduces polarizability but may reduce solubility in polar solvents .
  • Electron Effects: The main compound’s -CN group is strongly electron-withdrawing, stabilizing the quinoxaline core’s electron-deficient state.

Biological Activity

4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

1. Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrroloquinoxalines have been shown to induce apoptosis in various cancer cell lines through caspase activation pathways. The compound's structural features suggest potential activity against breast cancer cells, as observed in related studies where analogs demonstrated low nanomolar EC50 values in cell growth inhibition assays .

2. Enzyme Inhibition

BindingDB provides data showing that this compound acts as an inhibitor for specific enzymes involved in cellular processes. For example, it has been identified as a target for posterior segregation in Caenorhabditis elegans, with an EC50 value indicating a moderate binding affinity (3.00E+5 nM) . This suggests that the compound may influence gene expression pathways critical for development and cellular function.

Target Organism EC50 (nM)
Posterior SegregationC. elegans300000

The mechanism by which this compound exerts its biological effects may involve modulation of protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Studies on benzoic acid derivatives have shown their ability to enhance these pathways, which are crucial for maintaining cellular homeostasis and regulating apoptosis .

Case Studies

A case study focusing on structural analogs of this compound revealed that specific substitutions at the 4-position significantly influenced biological activity. For example, certain derivatives displayed enhanced apoptosis induction in breast cancer cell lines compared to others lacking these modifications . This highlights the importance of structural optimization in developing effective therapeutic agents.

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